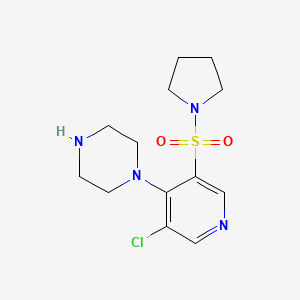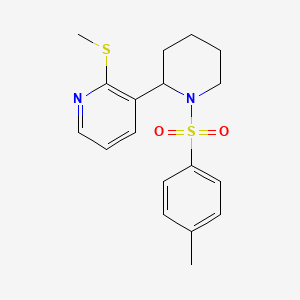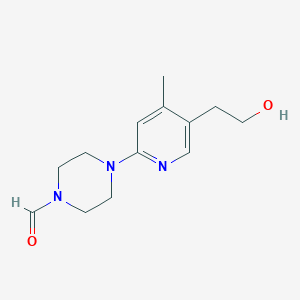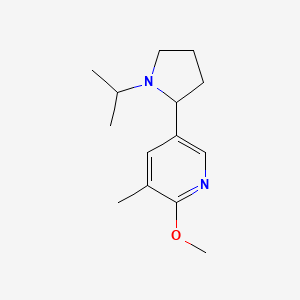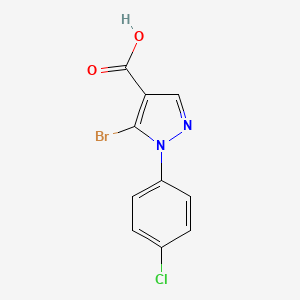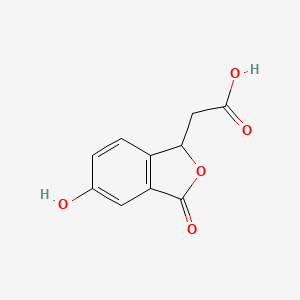
2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a complex organic compound that features a piperidine ring, a thiadiazole ring, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves multiple steps, starting with the preparation of the piperidine and thiadiazole intermediates. The piperidine ring can be synthesized through a series of cyclization reactions, while the thiadiazole ring is often formed via a cyclization reaction involving a thioamide and a diazonium salt. The final step involves the coupling of these intermediates with acetic acid under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Applications De Recherche Scientifique
2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiadiazole ring can bind to enzymes involved in oxidative stress pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methylpiperidin-4-yl)acetic acid: Similar in structure but lacks the thiadiazole ring.
4-Methylpiperidin-1-yl)acetic acid: Similar piperidine structure but different functional groups.
Uniqueness
The presence of both the piperidine and thiadiazole rings in 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H15N3O3S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-[[4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl]oxy]acetic acid |
InChI |
InChI=1S/C10H15N3O3S/c1-7-2-4-13(5-3-7)9-10(12-17-11-9)16-6-8(14)15/h7H,2-6H2,1H3,(H,14,15) |
Clé InChI |
FLWUVAODKVUWCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=NSN=C2OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



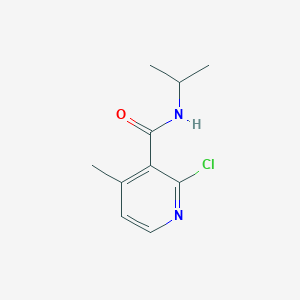
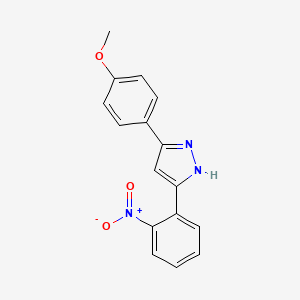
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B11801442.png)

